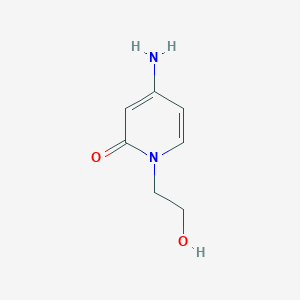

2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- is a heterocyclic compound with significant importance in various fields of science and industry. This compound is characterized by a pyridinone ring substituted with an amino group at the 4-position and a hydroxyethyl group at the 1-position. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the reaction of 4-chloro-2(1H)-pyridinone with 2-aminoethanol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Another method involves the cyclization of N-(2-hydroxyethyl)-4-aminobutyric acid under acidic conditions. This reaction requires a strong acid like hydrochloric acid or sulfuric acid and is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- is often carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors allows for better control of temperature and pressure, leading to higher yields and purity of the final product. Additionally, the implementation of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- undergoes a variety of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution, typically at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether, usually at low temperatures to prevent side reactions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine, often carried out at room temperature or under reflux conditions.

Major Products Formed

Oxidation: 4-amino-1-(2-carboxyethyl)-2(1H)-pyridinone

Reduction: 4-amino-1-(2-aminoethyl)-2(1H)-pyridinone

Substitution: Various substituted pyridinones depending on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Unfortunately, the search results do not provide specific applications, data tables, or case studies focusing solely on the compound "2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)-". However, the search results do provide information about pyridinones and related compounds, which may be relevant to your research.

General Information on Pyridinones

Pyridinones are important structures in medicinal chemistry, acting as hydrogen bond donors and acceptors . Their physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding, can be adjusted to suit various applications like fragment-based drug design and biomolecular mimetics . Pyridinone derivatives exhibit a range of biological activities, including antitumor, antimicrobial, anti-inflammatory, anticoagulant, and cardiotonic effects .

Relevance to Drug Discovery

Pyridinones have versatile pharmaceutical, agricultural, and industrial applications . They can interact with therapeutic targets, cross cell membranes, and increase the water solubility of molecules . Unsubstituted pyridinone can serve as a peptide bond isostere, forming hydrogen bonds with kinase hinge regions to achieve appropriate binding affinity .

Examples of Pyridinone-Containing Drugs

Several FDA-approved drugs contain a pyridinone core, including :

- Milrinone: a cardiac stimulant

- Pirfenidone: an agent for idiopathic pulmonary fibrosis (IPF)

- Gimeracil and Tazemetostat: antineoplastic drugs

- Ciclopirox: an antifungal agent

- Deferiprone: an iron chelator

- Doravirine: an anti-HIV drug

The arrangement of substituents on the pyridinone ring significantly influences the pharmacological properties and therapeutic applications of these compounds .

Specific Pyridinone Derivatives

Caravella et al. (2020) synthesized pyridinone quinolinones as mutant-specific inhibitors of IDH1, modifying a previously reported ligand to improve its properties by increasing a hydrogen bond acceptor . Compound 50a was identified as a clinical candidate for its potent and specific inhibition of mIDH1 in hematologic malignancies, solid tumors, and gliomas .

Related Compounds

While not specifically "2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)-", the search results mention other related compounds :

- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-

Mecanismo De Acción

The mechanism of action of 2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.

The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity and specificity of the compound for its targets. The amino group at the 4-position can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition or modification of the target.

Comparación Con Compuestos Similares

2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- can be compared with other similar compounds, such as:

2(1H)-Pyridinone, 4-amino-1-methyl-: This compound lacks the hydroxyethyl group, which may result in different reactivity and binding properties.

2(1H)-Pyridinone, 4-amino-1-(2-methoxyethyl)-: The presence of a methoxy group instead of a hydroxy group can alter the compound’s solubility and reactivity.

2(1H)-Pyridinone, 4-amino-1-(2-chloroethyl)-: The chloroethyl group can participate in different substitution reactions compared to the hydroxyethyl group.

The uniqueness of 2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a versatile compound in both chemical and biological research.

Actividad Biológica

2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- is a compound of significant interest due to its diverse biological activities. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The structure of 2(1H)-Pyridinone, 4-amino-1-(2-hydroxyethyl)- features a pyridinone core substituted with an amino group and a hydroxyethyl moiety. This specific substitution pattern contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules, influencing their function. It may act as an inhibitor or modulator of various enzymatic activities, thus impacting multiple biochemical pathways .

Antimicrobial Activity

Research has demonstrated that 2(1H)-Pyridinone derivatives exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, with varying degrees of potency:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2(1H)-Pyridinone has been explored extensively. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

The compound demonstrated IC50 values in the low micromolar range, indicating substantial cytotoxicity against these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| HepG2 | 7.5 |

| MCF-7 | 6.0 |

Mechanistic studies suggest that the compound induces apoptosis and cell cycle arrest in the G2/M phase, which is characteristic of antitumor agents .

Case Studies

Recent investigations have highlighted the efficacy of 2(1H)-Pyridinone in various therapeutic contexts:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry identified modifications to the pyridinone core that enhanced anticancer activity against resistant cancer cell lines .

- Metal Chelation : Research has shown that derivatives of this compound can function as metal-sequestering agents, potentially useful in treating conditions related to metal overload .

- Combination Therapies : In vitro studies have suggested that combining 2(1H)-Pyridinone with existing chemotherapeutics could enhance efficacy and reduce resistance in cancer treatment protocols .

Propiedades

Fórmula molecular |

C7H10N2O2 |

|---|---|

Peso molecular |

154.17 g/mol |

Nombre IUPAC |

4-amino-1-(2-hydroxyethyl)pyridin-2-one |

InChI |

InChI=1S/C7H10N2O2/c8-6-1-2-9(3-4-10)7(11)5-6/h1-2,5,10H,3-4,8H2 |

Clave InChI |

SBYFXYAVNZGMKQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CN(C(=O)C=C1N)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.